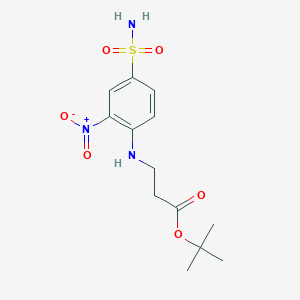

Tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O6S/c1-13(2,3)22-12(17)6-7-15-10-5-4-9(23(14,20)21)8-11(10)16(18)19/h4-5,8,15H,6-7H2,1-3H3,(H2,14,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQXTWPARQTOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate typically involves multiple steps. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by sulfonation to add the sulfamoyl group. The final step involves esterification with tert-butyl 3-bromopropanoate under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Reduction: Formation of tert-butyl 3-(2-amino-4-sulfamoylanilino)propanoate.

Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

- Investigated for its potential as a pharmacophore in drug design.

- Studied for its interactions with biological molecules and potential therapeutic effects.

Medicine:

- Potential applications in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

- Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro and sulfamoyl groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Tert-butyl Esters with Polyether Chains

A structurally related compound, tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate (EP 4,374,877 A2), shares the tert-butyl ester and propanoate backbone but replaces the nitro-sulfamoylanilino group with a hydrophilic polyether chain. Key differences include:

- Solubility : The polyether chain enhances hydrophilicity, making the compound soluble in polar solvents, whereas the nitro and sulfamoyl groups in the target compound may reduce aqueous solubility due to hydrogen bonding and steric effects.

- Synthesis: Both compounds use tert-butyl prop-2-enoate as a starting material, but the polyether derivative employs alkylation with NaH in THF, while the target compound likely requires nucleophilic aromatic substitution or coupling reactions to introduce the aniline substituent .

(b) Nitro- and Sulfamoyl-Containing Analogues

Compounds like 2-nitro-4-sulfamoylbenzoic acid derivatives share the nitro-sulfamoyl motif but lack the tert-butyl ester. These analogs are often used in dye synthesis or as enzyme inhibitors (e.g., carbonic anhydrase). The tert-butyl group in the target compound may improve metabolic stability compared to carboxylic acid derivatives, which are prone to rapid excretion.

(c) Dietary Antioxidants (e.g., BHA)

2(3)-tert-butyl-4-hydroxyanisole (BHA), a food additive, shares the tert-butyl group but features a phenolic structure instead of a propanoate ester. BHA upregulates glutathione S-transferases (GSTs), which detoxify electrophilic carcinogens . While the target compound’s sulfamoyl group could theoretically interact with GSTs, its nitro group may introduce redox-sensitive properties absent in BHA.

Table 1: Comparative Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile | Biological Relevance |

|---|---|---|---|---|

| Tert-butyl 3-(2-nitro-4-sulfamoylanilino)propanoate | 357.35 | tert-butyl ester, nitro, sulfamoyl | Low aqueous solubility | Potential enzyme inhibitor |

| tert-Butyl polyethoxypropanoate (EP 4,374,877) | ~350 (estimated) | tert-butyl ester, polyether | High in organic solvents | Solubility-enhancing excipient |

| BHA | 180.24 | tert-butyl, methoxy, phenol | Lipid-soluble | GST inducer, antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.